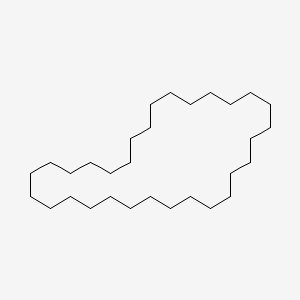
Cyclotriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclotriacontane is a chemical compound with the molecular formula C₃₀H₆₀ . It is a saturated hydrocarbon, specifically a cycloalkane, consisting of a ring of thirty carbon atoms. This compound is part of a larger family of cycloalkanes, which are known for their stability and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclotriacontane can be synthesized through various methods, including the cyclization of long-chain hydrocarbons. One common method involves the oxidation of terminal diacetylenes to form macrocyclic rings . This process typically requires specific reaction conditions, such as the presence of a catalyst and controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound often involves the refinement of petroleum . The compound can be isolated through fractional distillation and subsequent purification processes. The production methods are designed to ensure high purity and yield, making this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclotriacontane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often resulting in the formation of halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions often require specific conditions, such as controlled temperature and pressure, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, carboxylic acids, and halogenated compounds . These products have significant industrial and research applications.
Scientific Research Applications
Cyclotriacontane has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the properties and reactions of large cycloalkanes.
Biology: this compound is used in the study of biological membranes and lipid bilayers due to its hydrophobic nature.
Medicine: Research is ongoing into its potential use in drug delivery systems, where its stability and hydrophobicity can be advantageous.
Industry: This compound is used in the production of lubricants, waxes, and other industrial products due to its stability and chemical properties
Mechanism of Action
The mechanism of action of cyclotriacontane involves its interaction with other molecules through hydrophobic interactions . These interactions can influence the behavior of biological membranes and lipid bilayers. The compound’s stability and hydrophobic nature make it an ideal candidate for various applications, including drug delivery systems and industrial products .
Comparison with Similar Compounds
Cyclotriacontane can be compared with other similar compounds, such as:
Cyclohexane (C₆H₁₂): A smaller cycloalkane with six carbon atoms, known for its use as a solvent and in the production of nylon.
Cyclooctane (C₈H₁₆): An eight-carbon cycloalkane used in organic synthesis and as a solvent.
Cyclododecane (C₁₂H₂₄): A twelve-carbon cycloalkane used in the preservation of artifacts and as a phase change material.
This compound’s uniqueness lies in its larger ring size, which provides greater stability and unique chemical properties compared to smaller cycloalkanes .
Properties
CAS No. |
297-35-8 |
|---|---|
Molecular Formula |
C30H60 |
Molecular Weight |
420.8 g/mol |
IUPAC Name |
cyclotriacontane |
InChI |
InChI=1S/C30H60/c1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1/h1-30H2 |
InChI Key |
RPRAXXJCTCCPOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-12-methylsulfonyloxy-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] methanesulfonate](/img/structure/B14758829.png)
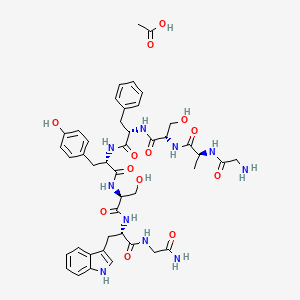
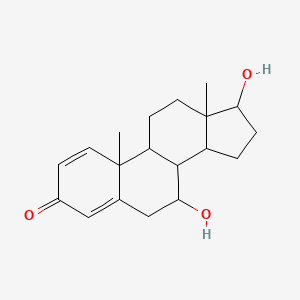
![(2R,3R,4S,5S,6R)-2-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14758846.png)
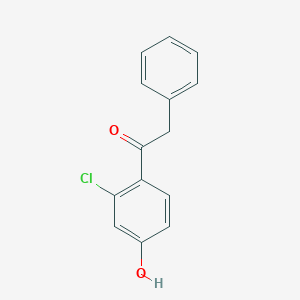
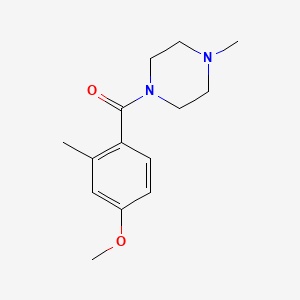
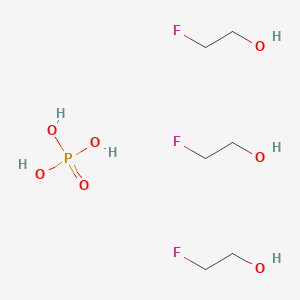
![1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B14758864.png)
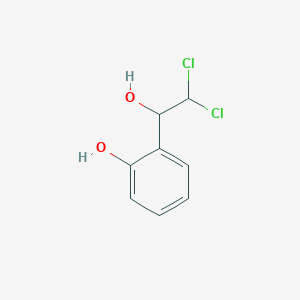
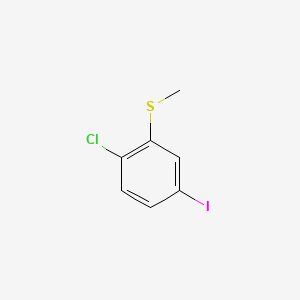
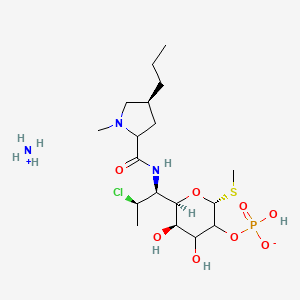

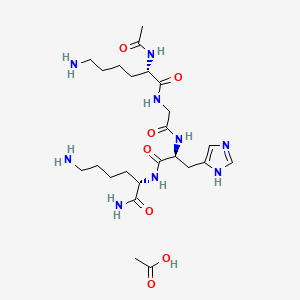
![[2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinolin-6-yl] sulfamate](/img/structure/B14758899.png)
